molecular formula C12H11ClN2 B8672191 3-Chloro-4-(4-methylpyridin-3-yl)aniline

3-Chloro-4-(4-methylpyridin-3-yl)aniline

Cat. No.: B8672191
M. Wt: 218.68 g/mol
InChI Key: LONCGMVQABCQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(4-methylpyridin-3-yl)aniline is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

3-chloro-4-(4-methylpyridin-3-yl)aniline

InChI

InChI=1S/C12H11ClN2/c1-8-4-5-15-7-11(8)10-3-2-9(14)6-12(10)13/h2-7H,14H2,1H3

InChI Key

LONCGMVQABCQJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Intermediate 27A (0.136 g, 0.547 mmol) in EtOAc (2.73 mL) was added Pd/C (0.058 g, 0.055 mmol). The mixture was placed under an atmosphere of H2 for 18 hours. The reaction mixture was filtered through CELITE® and the filter cake was washed with CH2Cl2. The solvent was evaporated and the crude material re-dissolved in a minimal amount of CH2Cl2 and chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (40 g column, 1-20% MeOH in CH2Cl2 over 25 min) gave the title compound (0.106 g, 0.485 mmol, 89% yield) as an orange residue. HPLC Ret timej:1.06 min. MS (ES): m/z=219.1 [M+H]+. Intermediate 27 was used in the synthesis of Example 178.
Quantity
0.136 g
Type
reactant
Reaction Step One
Name
Quantity
2.73 mL
Type
solvent
Reaction Step One
Name
Quantity
0.058 g
Type
catalyst
Reaction Step One
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.